C19H12O3
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Overview
Description
. This compound is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of methoxy and dione functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Benz[a]anthracene: One common method involves the oxidation of benz[a]anthracene using reagents such as potassium permanganate or chromium trioxide.
Methoxylation: Another method involves the methoxylation of benz[a]anthracene-7,12-dione.
Industrial Production Methods: Industrial production of 8-methoxybenz[a]anthracene-7,12-dione often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-methoxybenz[a]anthracene-7,12-dione can undergo further oxidation to form various quinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, sulfuric acid, nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benz[a]anthracene derivatives.
Scientific Research Applications
Chemistry: 8-methoxybenz[a]anthracene-7,12-dione is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: This compound is investigated for its potential biological activities, including anticancer properties. It is used in research to study the interactions of polycyclic aromatic hydrocarbons with biological systems .
Industry: In the industrial sector, 8-methoxybenz[a]anthracene-7,12-dione is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical properties .
Mechanism of Action
The mechanism of action of 8-methoxybenz[a]anthracene-7,12-dione involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. The compound’s methoxy and dione groups play a crucial role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Benz[a]anthracene-7,12-dione: Lacks the methoxy group, resulting in different chemical and biological properties.
1H-Phenalen-1-one, 2-hydroxy-9-(4-hydroxyphenyl)-: Another polycyclic aromatic compound with different functional groups.
Uniqueness: 8-methoxybenz[a]anthracene-7,12-dione is unique due to the presence of both methoxy and dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(naphthalen-1-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-14-8-9-16-17(11-14)22-18(19(16)21)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,20H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFCKUZXOBABE-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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